Product packaging for Cyclopropaneundecanoic acid(Cat. No.:CAS No. 1279119-66-2)

Cyclopropaneundecanoic acid

Cat. No.: B1148578
CAS No.: 1279119-66-2
M. Wt: 226.35504
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopropaneundecanoic acid is a synthetic cyclopropane-containing fatty acid of interest in biochemical and microbiological research. This compound belongs to a class of lipids where a cyclopropane ring is incorporated into the hydrocarbon chain, a modification most commonly observed in bacterial membranes . In nature, the biosynthesis of cyclopropane fatty acids is a post-synthetic modification where a methylene group from S-adenosylmethionine (AdoMet) is added across the double bond of an unsaturated fatty acid precursor already esterified in a phospholipid . Researchers utilize cyclopropane fatty acids like this compound to study how these unique structures influence membrane properties. Studies suggest that cyclopropanation can alter membrane fluidity and packing, thereby contributing to the structural integrity of the cell envelope and enhancing bacterial resistance to various environmental stresses, such as acid, osmotic, and freeze-thaw cycles . Beyond their role in membrane biophysics, some cyclopropane fatty acids isolated from marine bacteria have demonstrated antimicrobial properties against other microorganisms, indicating potential research applications in microbial ecology and the discovery of new anti-infective agents . Furthermore, due to their presence in dairy and meat products as a result of bacterial activity, these fatty acids are also a subject of interest in food science and authentication studies . This compound is provided for research purposes to facilitate these and other advanced lipid studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1279119-66-2

Molecular Formula

C14H26O2

Molecular Weight

226.35504

Synonyms

Cyclopropaneundecanoic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Cyclopropaneundecanoic Acid

Enzymatic Formation of the Cyclopropane (B1198618) Ring

The formation of the cyclopropane ring in cyclopropaneundecanoic acid is a chemically remarkable reaction catalyzed by a soluble enzyme, Cyclopropane Fatty Acid Synthase (CFAS), acting on substrates sequestered within the hydrophobic interior of a phospholipid bilayer. nih.gov This enzymatic process involves the transfer of a methylene (B1212753) group from a donor molecule to the double bond of an unsaturated fatty acyl chain.

Cyclopropane Fatty Acid Synthase (CFAS) and its homologs are found across a wide range of bacteria, and even in some plants. nih.gov These enzymes are responsible for the conversion of unsaturated fatty acids to cyclopropane fatty acids within cellular membranes, a modification that alters the biophysical properties of the membranes and has been linked to virulence in several human pathogens. nih.govasm.org

Structurally, CFAS enzymes typically exhibit a two-domain architecture. nih.gov This includes a catalytic domain at the C-terminus and a distinct N-terminal domain. The C-terminal catalytic domain is highly conserved among different CFAS homologs, whereas the N-terminal domain, which is believed to be involved in lipid binding, shows greater variability. nih.govnih.gov For instance, the N-domain of the E. coli CFAS is comprised of six α-helices and two short β-strands that form a hairpin. nih.gov Interestingly, approximately 80% of the smaller CFAS enzymes, such as the cyclopropane mycolic acid synthase (CmaA) enzymes in mycobacteria, lack this N-terminal lipid-binding domain but retain a functional C-terminal catalytic domain. nih.gov This suggests that the N-terminal domain is particularly important for enzymes like the P. aeruginosa CFAS that act on lipid substrates located within the plasma membrane. nih.gov

Phylogenetic analyses have categorized bacterial cyclopropane synthases into two main classes: the Escherichia coli type that utilizes unsaturated phospholipids (B1166683) as substrates, and the Mycobacterium tuberculosis type (cyclopropane mycolic acid synthases or CMAs) that introduces cyclopropane rings into mycolic acids. nih.gov Homologs of the cfaS gene have been identified in numerous bacteria, including Lactococcus lactis, Salmonella enterica, Brucella abortus, and Sinorhizobium meliloti. asm.org The purified CFAS from Pseudomonas aeruginosa has been shown to exist as a stable homodimer, and dimerization is critical for its enzymatic activity. nih.govnih.gov

Table 1: Comparison of CFAS Homologs

Feature E. coli CFAS P. aeruginosa CFAS M. tuberculosis CMA
Substrate Unsaturated phospholipids Unsaturated phospholipids (preferentially phosphatidylglycerol) Unsaturated mycolic acid precursors
N-terminal Domain Present, involved in lipid binding Present, putative lipid-binding domain Absent
Quaternary Structure Dimer Homodimer -
Regulation RpoS- and ppGpp-dependent transcriptional regulation, sRNA-mediated control Upregulated during transition to stationary phase and in response to oxidative stress Implicated in pathogenesis

The catalytic mechanism of Cyclopropane Fatty Acid Synthase (CFAS) involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the cis-double bond of an unsaturated fatty acyl chain within a phospholipid. nih.govwikipedia.org This reaction is believed to proceed through a carbocation or a protonated cyclopropane intermediate. nih.govnih.gov The process is initiated by the nucleophilic attack of the olefinic bond of the fatty acid on the electrophilic methyl carbon of SAM. nih.gov

A crucial component of this mechanism is the involvement of a bicarbonate ion, which is essential for the enzyme's activity. nih.gov Crystal structures of bacterial CFAS have revealed a bicarbonate ion located in the active site, with conserved binding residues. nih.gov The proposed role of this bicarbonate ion is to act as a general base, deprotonating the intermediate to facilitate the final ring closure. nih.gov Specifically, after the initial attack on SAM, a carbocation intermediate (likely a protonated cyclopropane) is formed. This intermediate is then deprotonated by the transfer of a proton to the bicarbonate ion, leading to the formation of the cyclopropane ring. nih.gov The ability to remove and replace the bicarbonate ion without loss of function argues against a structural role for this small ion. nih.gov

In some related enzymatic systems that catalyze cyclopropanation, a radical-based mechanism has been identified. For example, a two-component system involving a HemN-like radical SAM enzyme and a methyltransferase is responsible for cyclopropane formation in the biosynthesis of the antitumor antibiotic CC-1065. researchgate.netresearchgate.net This mechanism involves the generation of a SAM methylene radical that adds to the substrate. researchgate.netspringernature.com However, for the CFAS-catalyzed formation of cyclopropane fatty acids, the carbocation mechanism is more widely supported. nih.govnih.gov

Cyclopropane Fatty Acid Synthase (CFAS) exhibits notable substrate specificity and regioselectivity. The enzyme primarily acts on unsaturated fatty acyl chains that are already incorporated into phospholipid bilayers. nih.gov Early studies with E. coli CFAS demonstrated that the enzyme only binds to phospholipid bilayers containing either unsaturated or cyclopropane-modified acyl chains, showing no affinity for bilayers composed solely of saturated or terminally branched acyl chains. nih.gov

The enzyme displays a preference for specific types of phospholipids and fatty acid unsaturation levels. For instance, the CFAS from Pseudomonas aeruginosa preferentially modifies phosphatidylglycerol lipid substrates and membranes with a higher content of unsaturated acyl chains. nih.gov While E. coli CFAS can act on a range of unsaturated fatty acids, the endogenous substrate for the formation of lactobacillic acid (a C19 cyclopropane fatty acid) is C18:1Δ11 (vaccenic acid). frontiersin.org The formation of dihydrosterculic acid, another common CFA, proceeds from the cyclopropanation of oleic acid (C18:1Δ9). frontiersin.org

The regioselectivity of CFAS is directed by the position of the double bond in the fatty acyl chain. The enzyme specifically targets the cis-olefin moiety for methylene group addition. nih.gov This precise positioning ensures the formation of the cyclopropane ring at the correct location within the fatty acid chain, which is crucial for its function in modulating membrane properties.

The expression of the gene encoding Cyclopropane Fatty Acid Synthase, commonly designated as cfa or cfaS, is tightly regulated in bacteria, often in response to environmental cues and the physiological state of the cell. asm.orgnih.gov In Escherichia coli, the cfa gene is not essential for viability under normal laboratory conditions; however, its absence can lead to reduced fitness under specific stress conditions such as acid shock and freeze-thaw cycles. nih.gov

The regulation of cfa expression occurs at multiple levels, including transcriptional and post-transcriptional control. In many Gram-negative bacteria, the expression of cfa is positively regulated by the alternative sigma factor RpoS (σS), which is a master regulator of the general stress response and stationary phase gene expression. dovepress.com This is consistent with the observation that the accumulation of cyclopropane fatty acids often occurs as bacterial cultures enter the stationary phase of growth. nih.gov The alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), which accumulates during starvation and stress, also plays a role in the upregulation of RpoS and, consequently, cfa expression. dovepress.com

In addition to transcriptional control by RpoS, cfa expression in E. coli is also modulated by small non-coding RNAs (sRNAs). nih.gov Some sRNAs act as activators, while others, like CpxQ, function as repressors of cfa expression by binding to the 5' untranslated region of the cfa mRNA. researchgate.net This intricate network of regulation allows the bacterium to fine-tune the modification of its membrane lipids in response to various stresses, including low pH, high temperature, and osmotic imbalance. nih.govdovepress.com

Precursor Supply and Fatty Acid Elongation

The biosynthesis of this compound is intrinsically linked to the availability of its unsaturated fatty acid precursors. The cellular machinery for fatty acid synthesis and elongation must provide the necessary substrates for the subsequent cyclopropanation reaction catalyzed by CFAS.

The primary precursor for the synthesis of lactobacillic acid, a C19 cyclopropane fatty acid that includes this compound as its structural isomer, is cis-vaccenic acid (C18:1Δ11). frontiersin.org This monounsaturated fatty acid is synthesized through the bacterial type II fatty acid synthesis (FASII) pathway. The synthesis of vaccenic acid typically involves the elongation of palmitoleic acid (C16:1Δ9). frontiersin.org

Once synthesized, vaccenic acid is incorporated into the membrane phospholipids, primarily at the sn-2 position. frontiersin.org It is in this context, as part of a larger phospholipid molecule embedded in the cell membrane, that the double bond of vaccenic acid becomes a substrate for Cyclopropane Fatty Acid Synthase (CFAS). The enzyme then catalyzes the addition of a methylene group from S-adenosyl-L-methionine across the Δ11 double bond, converting the vaccenyl acyl chain into a lactobacillyl acyl chain, thereby forming the cyclopropane ring. This post-synthetic modification highlights the integration of fatty acid synthesis and membrane biogenesis with the adaptive responses mediated by cyclopropane fatty acid formation.

Role of Type II Fatty Acid Synthesis (FASII) Pathway in Precursor Availability

The biosynthesis of this compound is fundamentally reliant on the availability of its direct precursor, an unsaturated fatty acid, which is supplied by the Type II Fatty Acid Synthesis (FASII) pathway. The FASII system is the primary mechanism for de novo fatty acid synthesis in bacteria, responsible for producing the saturated and unsaturated fatty acids that are essential components of membrane phospholipids.

The process begins with the initiation of fatty acid synthesis, followed by cyclic elongation steps where two-carbon units are sequentially added to the growing acyl chain. A key branching point in the FASII pathway leads to the formation of unsaturated fatty acids. In many bacteria, this involves the action of specific enzymes that introduce a cis-double bond into the fatty acid chain. These unsaturated fatty acids are then incorporated into the phospholipids of the cell membrane.

It is these membrane-integrated unsaturated fatty acids that serve as the substrates for cyclopropane fatty acid synthase. Therefore, the efficiency and regulation of the FASII pathway directly impact the pool of available precursors for the synthesis of cyclopropane fatty acids. For instance, the production of vaccenic acid (cis-11-octadecenoic acid), a common precursor for lactobacillic acid (a C19 cyclopropane fatty acid), is a direct output of the FASII pathway. Without a functioning FASII system to generate these unsaturated fatty acid precursors, the subsequent cyclopropanation reaction to form this compound and related cyclopropane fatty acids cannot occur.

Interconnections with General Lipid Metabolism and De Novo Fatty Acid Synthesis

The biosynthesis of this compound is intricately linked with general lipid metabolism and de novo fatty acid synthesis, primarily through its nature as a post-synthetic modification of existing membrane phospholipids. The synthesis of cyclopropane fatty acids is not a standalone pathway but rather a modification of the end products of the fatty acid and phospholipid biosynthetic pathways.

The key steps of this interconnection are as follows:

De Novo Fatty Acid Synthesis: The FASII pathway synthesizes saturated and, crucially, unsaturated fatty acids.

Phospholipid Synthesis: These newly synthesized fatty acids are then utilized by the phospholipid biosynthesis machinery to create the various phospholipid species (e.g., phosphatidylethanolamine (B1630911), phosphatidylglycerol) that constitute the cellular membranes.

Membrane Integration: The phospholipids containing unsaturated acyl chains are incorporated into the lipid bilayer of the cell membrane.

Post-Synthetic Modification: It is at this stage that cyclopropane fatty acid synthase acts. The enzyme recognizes and binds to the membrane, accessing the unsaturated double bonds of the acyl chains within the phospholipids and catalyzing the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to form the cyclopropane ring.

This sequence highlights that the synthesis of this compound is temporally and spatially coupled with membrane biogenesis. The bulk of phospholipid synthesis occurs during the exponential growth phase of bacteria, while the conversion to cyclopropane fatty acids is typically most active during the transition to the stationary phase or in response to specific environmental stressors. nih.gov This temporal separation indicates a dynamic remodeling of the cell membrane after its initial synthesis.

The regulation of the FASII pathway can, therefore, indirectly influence the composition of cyclopropane fatty acids in the membrane. For instance, in Enterococcus faecalis, the expression of FASII genes is repressed by the presence of exogenous fatty acids, which are then incorporated into the membrane. nih.gov This reliance on external fatty acids would consequently affect the substrate availability for cyclopropane fatty acid synthase.

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is a tightly regulated process, ensuring that this membrane modification occurs under appropriate physiological conditions. The regulation is multifaceted, involving responses to environmental cues and intricate control at the transcriptional and post-translational levels of the biosynthetic enzymes.

Environmental Stimuli and Stress Responses (e.g., oxidative stress, pH changes)

The synthesis of cyclopropane fatty acids is widely recognized as a key adaptive response to various environmental stresses that challenge the integrity of the bacterial cell membrane.

pH Changes: One of the most well-documented triggers for increased cyclopropane fatty acid synthesis is acid stress. In organisms like Escherichia coli, exposure to a low pH environment leads to a significant increase in the proportion of cyclopropane fatty acids in the membrane phospholipids. nih.gov This modification is thought to reduce the permeability of the membrane to protons, thereby helping the cell to maintain its internal pH and survive in acidic conditions. nih.gov

Oxidative Stress: Exposure to oxidative stress is another significant environmental stimulus. In Pseudomonas aeruginosa, the expression of the cfa gene is upregulated in response to oxidative stress induced by compounds like paraquat. ualberta.ca This suggests that the presence of cyclopropane fatty acids may help to protect the membrane from oxidative damage. However, in some studies with E. coli, the deletion of the cfa gene did not alter resistance to H2O2, indicating that the role of cyclopropane fatty acids in oxidative stress may be species-specific or dependent on the nature of the oxidative challenge. illinois.edu

Other Stresses: Increased synthesis of cyclopropane fatty acids has also been observed in response to other stressful conditions, including high temperature, low aeration, and high hydrostatic pressure. nih.govillinois.edu These responses underscore the general role of cyclopropane fatty acids in stabilizing the cell membrane against a variety of physical and chemical insults.

Environmental StimulusOrganism(s)Observed Effect on CFA SynthesisReference(s)
Acid Stress (Low pH) Escherichia coli, Leishmania mexicanaUpregulation nih.gov
Oxidative Stress Pseudomonas aeruginosaUpregulation ualberta.ca
High Temperature Escherichia coliUpregulation nih.gov
High Pressure Escherichia coliUpregulation illinois.edu
Low Aeration Escherichia coliUpregulation nih.gov

Transcriptional and Post-Translational Control of Biosynthetic Enzymes

The regulation of cyclopropane fatty acid synthase, the key enzyme in the biosynthesis of this compound, occurs at both the transcriptional and post-translational levels, allowing for fine-tuned control in response to cellular needs.

In Escherichia coli, the gene encoding cyclopropane fatty acid synthase, cfa, is subject to complex regulation. Transcription of cfa can be initiated from two different promoters. One of these is dependent on the stationary-phase sigma factor, RpoS (σS), which explains the typical increase in cyclopropane fatty acid synthesis as bacterial cultures enter the stationary phase. nih.gov

Furthermore, the expression of cfa is modulated by a network of small non-coding RNAs (sRNAs) that act post-transcriptionally. nih.govresearchgate.net These sRNAs can either activate or repress the translation of the cfa mRNA, thereby controlling the amount of synthase produced.

Activation: The sRNA RydC has been shown to strongly activate the translation of cfa mRNA, leading to increased production of the synthase and a higher proportion of cyclopropane fatty acids in the membrane. nih.govresearchgate.net This activation by RydC is important for resistance to membrane-disrupting conditions. nih.gov

Repression: Conversely, other sRNAs can antagonize this activation, providing a means to downregulate cyclopropane fatty acid synthesis when it is not required. nih.govresearchgate.net

This intricate regulatory network, involving both transcriptional control by sigma factors and post-transcriptional control by sRNAs, allows the cell to rapidly and precisely adjust the level of cyclopropane fatty acids in its membrane in response to changing environmental conditions.

Regulatory MoleculeTypeEffect on cfa ExpressionOrganismReference(s)
RpoS (σS) Sigma FactorTranscriptional ActivationEscherichia coli nih.gov
RydC sRNAPost-transcriptional ActivationEscherichia coli nih.govresearchgate.net
YieP Transcription FactorIndirect Repression (by repressing RydC)Escherichia coli nih.govresearchgate.net
FnrS sRNAIndirect Activation (by repressing YieP)Escherichia coli nih.govresearchgate.net
OmrB sRNAAntagonizes RydC activityEscherichia coli nih.govresearchgate.net

Comparative Biosynthetic Strategies Across Life Domains

Cyclopropane Fatty Acid Synthesis in Prokaryotic Organisms (Bacteria, Archaea)

The ability to synthesize cyclopropane fatty acids is widespread among bacteria but its presence and biosynthetic pathways in archaea are less clearly defined.

In Bacteria , the synthesis of cyclopropane fatty acids is a well-characterized process. It occurs as a post-synthetic modification of unsaturated fatty acids already incorporated into membrane phospholipids. nih.gov The key enzyme, cyclopropane fatty acid synthase, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to form the cyclopropane ring across the double bond of an unsaturated acyl chain. frontiersin.org This mechanism is found in a diverse range of bacteria, including both Gram-negative and Gram-positive species. The primary substrates are typically oleic acid and vaccenic acid, leading to the formation of dihydrosterculic acid and lactobacillic acid, respectively. frontiersin.org The synthesis is often induced during the stationary phase of growth or in response to environmental stresses such as acidity and high temperature. nih.gov

In contrast, the membrane lipid composition of Archaea is fundamentally different from that of bacteria, being primarily composed of isoprenoid chains linked by ether bonds to a glycerol-1-phosphate backbone, a feature often referred to as the "lipid divide". While fatty acids are not the primary constituents of archaeal membranes, some studies have indicated their presence. Some psychrophilic (cold-adapted) bacteria have been found to contain cyclopropane fatty acids in their membranes, which may also be a feature in some archaea, although this is not as well-documented. nih.gov The primary mechanism for adapting membrane fluidity in archaea involves modifications to the isoprenoid chains, such as the introduction of cyclic structures within the chains, rather than the formation of cyclopropane rings on fatty acids. While the genomes of some archaea may contain homologs of fatty acid synthesis genes, the specific pathways and the extent to which cyclopropane fatty acids are synthesized remain an area of active research.

Absence or Divergent Pathways in Eukaryotic Systems

The biosynthesis of cyclopropane fatty acids (CFAs), such as this compound, is a well-established metabolic pathway in numerous bacterial species. However, this capability is notably absent in most eukaryotic organisms, and in the few eukaryotes where it exists, the pathways can show significant divergence from their prokaryotic counterparts. This distinction underscores a fundamental difference in lipid metabolism and membrane composition between these domains of life.

The primary enzyme responsible for CFA formation is cyclopropane fatty acid synthase (CFAS), which catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid already incorporated into a membrane phospholipid. nih.govnih.gov While bioinformatic analyses have identified over 33,000 unique CFAS sequences, the vast majority—approximately 95.2%—are found in bacteria. Only a small fraction, about 4.8%, are present in eukaryotes, highlighting the rarity of this pathway outside of the bacterial kingdom. nih.gov

General Absence in Mammalian and Fungal Systems

In mammals, there is no evidence of an endogenous pathway for the de novo synthesis of cyclopropane fatty acids. While novel odd-chain CFAs have been detected in mammalian systems, including in piglet biospecimens and human blood, they are considered xenolipids. nih.gov Their presence is attributed to absorption from the diet or as metabolic byproducts from the gut microbiota, which contains bacteria capable of CFA synthesis. nih.gov These exogenous CFAs are then taken up by host tissues, such as the liver, but are not synthesized by the host's own cells. nih.gov

Similarly, the fungal kingdom largely lacks the genetic and biochemical machinery for CFA biosynthesis. Fungal lipid metabolism is centered on pathways involving fatty acid desaturases to maintain membrane fluidity and function, rather than cyclopropanation. asm.org Although trace amounts of CFAs have been reported in some fungi like Candida albicans, the existence of a dedicated CFAS enzyme in these organisms is not well-established and remains an open question. researchgate.netnih.gov The primary mechanism for altering lipid composition in fungi involves the regulation of unsaturated fatty acids, a fundamentally different strategy from the post-synthetic modification seen in CFA-producing bacteria. asm.org

Divergent Pathways in Plants and Protozoa

While absent in most eukaryotes, functional CFA biosynthesis pathways have been identified in select groups, including certain plants and protozoan parasites, where they exhibit distinct characteristics.

Several plant species, particularly in the order Malvales (e.g., cotton) and Sapindales (e.g., lychee), are known to accumulate significant quantities of CFAs in their seed oils. wikipedia.orgconsensus.appnih.gov These plants possess their own CFAS enzymes. nih.govfrontiersin.org Research comparing the bacterial CFAS from E. coli with the plant CFAS from cotton reveals a potential divergence in substrate specificity. The E. coli enzyme primarily acts on fatty acids at the sn-2 position of phospholipids, whereas the plant enzyme is proposed to cyclopropanate the oleoyl (B10858665) chain at the sn-1 position of phosphatidylcholine. frontiersin.org This difference indicates a divergent evolution of the enzyme's function within the cellular context of plants.

The pathway is also present in some protozoan parasites, such as species of Leishmania. nih.gov In these organisms, CFAs contribute to the parasite's ability to survive within its host. The presence of a functional CFAS enzyme in these single-celled eukaryotes represents another exception to the general absence of this pathway and is a subject of interest for understanding parasite biology and developing potential therapeutic targets. nih.govmdpi.com

The following table summarizes the distribution of cyclopropane fatty acids and the key biosynthetic enzyme, CFAS, across different biological kingdoms, illustrating the pathway's prevalence in bacteria versus its sporadic and often divergent nature in eukaryotes.

KingdomExample OrganismsPresence of Cyclopropane Fatty AcidsPresence of Endogenous CFA Synthase PathwayNotes
BacteriaEscherichia coli, Helicobacter pylori, Lactobacillus spp.WidespreadWidespreadPathway is a common post-synthetic modification of membrane lipids. nih.gov
Animalia (Mammals)Humans, SwinePresent as xenolipidsAbsentDetected CFAs originate from diet or gut microbiota, not endogenous synthesis. nih.gov
FungiAspergillus niger, Candida albicansRare / Trace AmountsGenerally Absent / Not ConfirmedStandard lipid metabolism does not include cyclopropanation; presence of a dedicated synthase is not established. asm.orgresearchgate.net
PlantaeCotton (Gossypium hirsutum), Lychee (Litchi chinensis)Present (in some species)Present (in some species)Pathway is active, particularly in seed oil production, and may be divergent from bacterial pathway. nih.govfrontiersin.org
ProtozoaLeishmania spp.Present (in some species)Present (in some species)Contributes to parasite survival and virulence. nih.gov

Biological Functions and Mechanistic Insights of Cyclopropaneundecanoic Acid

Modulation of Biological Membrane Biophysical Properties

Cyclopropaneundecanoic acid and related CFAs are instrumental in modulating membrane fluidity, a critical parameter for cellular function. The introduction of the cyclopropane (B1198618) ring creates a kink in the fatty acid chain, which disrupts the orderly packing of phospholipids (B1166683) in the membrane. nih.gov This disruption prevents the membrane from becoming too rigid, particularly at lower temperatures, thereby maintaining its fluidity. nih.govchemrxiv.org Studies on Escherichia coli have shown that the presence of CFAs helps to enhance membrane fluidity at low temperatures, which is a crucial survival strategy against cold shock. nih.govchemrxiv.org

Furthermore, CFAs have a significant impact on membrane permeability. Research has demonstrated that the incorporation of these fatty acids reduces the permeability of the membrane to protons (H+). nih.govnih.gov In an acidic environment, this decreased permeability helps to prevent the influx of protons, which could otherwise lead to a detrimental drop in intracellular pH. nih.govutas.edu.au A study on E. coli revealed that a mutant strain deficient in CFA synthesis exhibited a twofold higher net H+ influx after exposure to an acidic pH of 4 compared to the wild-type strain. nih.gov This highlights the protective role of CFAs in maintaining the proton gradient across the cell membrane.

OrganismExperimental ConditionEffect of this compoundReference
Escherichia coliLow temperatureEnhances membrane fluidity nih.govchemrxiv.org
Escherichia coliAcidic pH (4.0)Reduces membrane permeability to H+ nih.govutas.edu.au

The presence of this compound in the cell membrane is a significant factor in enhancing its stability under various environmental stressors. nih.gov The unique structure of CFAs contributes to a more ordered and less dynamic membrane state, which is particularly advantageous in harsh conditions. For instance, the cyclopropanation of fatty acids is a common response in bacteria when facing acid stress. nih.govnih.govnih.gov The reduced membrane permeability conferred by CFAs helps to protect the cell from acid-induced damage. nih.gov

In addition to acid stress, CFAs also play a role in tolerance to other environmental challenges. For example, in some bacteria, the synthesis of CFAs is induced in response to osmotic stress and high temperatures. nih.gov This suggests a broad role for these modified fatty acids in maintaining membrane integrity across a range of adverse conditions. The ability of this compound to stabilize the membrane is a critical adaptive mechanism for bacterial survival. nih.gov

The proper organization of the lipid bilayer is crucial for creating a suitable environment for membrane proteins to function correctly. nih.govbiorxiv.org While direct studies on the specific impact of this compound on protein integration are detailed, the general principle is that changes in lipid composition, including the introduction of CFAs, can affect the hydrophobic matching between the protein's transmembrane domains and the surrounding lipid environment. nih.gov This can have implications for the stability and function of transporters, channels, and other membrane-embedded proteins. nih.gov

Role in Cellular Physiology and Adaptability of Microorganisms

This compound is implicated in the survival and persistence of several pathogenic bacteria. In the opportunistic pathogen Pseudomonas aeruginosa, the synthesis of CFAs is upregulated during the transition to the stationary phase and in response to oxidative stress. nih.govnih.gov This suggests that CFAs are important for the long-term survival and stress resistance of this bacterium, which is known for its ability to cause chronic infections. nih.govnih.gov

In the case of Enterococcus faecalis, a nosocomial pathogen, the role of CFAs appears to be more nuanced. While E. faecalis does synthesize cyclic fatty acids that modify membrane properties, a deletion of the gene responsible for their synthesis did not alter the bacterium's growth under the tested conditions or its virulence in a mouse infection model. nih.govnih.gov This suggests that while CFAs are present and do alter the membrane, they may be dispensable for systemic infection by E. faecalis, which can likely compensate by incorporating fatty acids from the host. nih.govnih.gov

PathogenRole of this compound in Survival/PersistenceReference
Pseudomonas aeruginosaUpregulated in stationary phase and under oxidative stress, contributing to survival. nih.govnih.gov
Enterococcus faecalisPresent and modifies membrane, but appears dispensable for systemic infection. nih.govnih.gov
Salmonella TyphimuriumContributes to survival in macrophages and virulence in mice. nih.gov
Mycobacterium tuberculosisRequired for persistence during chronic infection. nih.govdocumentsdelivered.com

The loss of mycolic acid cyclopropanation in M. tuberculosis has been shown to be essential for the bacterium's viability and contributes to its resistance to certain drugs. nih.gov Furthermore, a specific cyclopropane synthetase has been identified as being necessary for the characteristic "cording" morphology of virulent M. tuberculosis, as well as for its persistence and virulence in a mouse model of infection. nih.govdocumentsdelivered.com This indicates that the cyclopropanation of cell wall lipids is a critical factor for the structural integrity and pathogenicity of this major human pathogen. nih.govnih.govdocumentsdelivered.com

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research on the chemical compound This compound . While the broader class of cyclopropane fatty acids (CFAs) is well-documented in bacteria, specific studies detailing the biological functions, mechanistic insights, and potential signaling roles of the undecanoic (C11) variant are not presently available.

The current body of research on cyclopropane fatty acids primarily focuses on more common forms, such as those derived from palmitoleic (C16:1) and vaccenic (C18:1) acids. These studies have established that CFAs are integral components of the cell membranes of many bacteria, where they are synthesized post-translationally by cyclopropane fatty acid synthases. The primary role attributed to these molecules is the modification of membrane fluidity and stability, which contributes to bacterial resistance to various environmental stresses, including acidic conditions.

Some research has explored the impact of CFAs on bacterial virulence and biofilm formation. For instance, the presence of CFAs in the cell membrane has been linked to the virulence of pathogens like Mycobacterium tuberculosis and Salmonella enterica. Additionally, studies on synthetic cyclopropane fatty acid analogs have shown effects on biofilm dispersal.

However, the specific activities of this compound remain uncharacterized. There is no available data on its impact on biofilm formation or microbial community dynamics. Furthermore, investigations into its potential role as a biochemical signaling molecule, including its interactions with cellular receptors or enzyme systems and its involvement in intracellular communication pathways, have not been reported in the scientific literature.

Consequently, the detailed article requested cannot be generated with scientific accuracy due to the absence of specific research on this compound. The information required to populate the outlined sections and subsections is not available in the current scientific domain.

Advanced Synthetic Strategies for Cyclopropaneundecanoic Acid and Analogs

Chemoenzymatic Approaches for Stereoselective Cyclopropaneundecanoic Acid Synthesis

Chemoenzymatic strategies combine the high selectivity of biological catalysts with the broad applicability of chemical reactions to achieve efficient and stereocontrolled synthesis of complex molecules like this compound.

Cyclopropane (B1198618) fatty acid synthases (CFAS) are a class of S-adenosylmethionine (SAM)-dependent methyltransferase enzymes that catalyze the cyclopropanation of unsaturated phospholipids (B1166683). researchgate.netnih.gov These enzymes offer a mild and sustainable alternative to chemical methods that often rely on hazardous carbene precursors. researchgate.net

Research on E. coli CFAS (ecCFAS) has demonstrated its utility in the stereoselective synthesis of cyclopropyl (B3062369) lipids. nih.gov The enzyme transfers a methylene (B1212753) group from SAM across the cis-double bonds of unsaturated fatty acyl chains within phospholipid bilayers. researchgate.netnih.gov In one study, ecCFAS was used to convert phosphatidylglycerol (PG) to methyl dihydrosterculate, achieving up to 58% conversion and 73% enantiomeric excess (ee). nih.govresearchgate.net The absolute configuration of the resulting cyclopropane ring was determined to be (9S,10R). nih.govresearchgate.net

The substrate tolerance of ecCFAS is influenced by the electronic properties of the phospholipid headgroups. nih.govresearchgate.net Furthermore, mutagenesis and in silico studies have been employed to identify key amino acid residues involved in catalysis and to understand the structural basis for lipid substrate preference. nih.gov The mechanism of stereocontrol is believed to involve the specific recognition of the cis double bond geometry of the unsaturated acyl chains, which presents a characteristic 30° kink. nih.gov

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Absolute Configuration
E. coli CFAS (ecCFAS)Phosphatidylglycerol (PG)Methyl dihydrosterculateup to 5873(9S,10R)

This table summarizes the stereoselective cyclopropanation of phosphatidylglycerol using E. coli cyclopropane fatty acid synthase, highlighting the conversion rate, enantiomeric excess, and the specific stereochemistry of the product.

Hybrid synthetic routes that merge enzymatic and chemical transformations offer a powerful strategy for producing cyclopropane fatty acids and their derivatives. frontiersin.org An elegant approach involves the in planta production of cyclopropane oils, which can then be chemically processed post-harvest. frontiersin.org For instance, dihydrosterculic acid (DHSA), a cyclopropane fatty acid, can be produced in plant vegetative tissue through the transient expression of CPFAS enzymes. frontiersin.org This biologically produced DHSA serves as a feedstock for chemical hydrogenation to yield saturated mid-chain branched fatty acids (SMCBFAs), which are valuable in the oleochemical industry. frontiersin.org

This chemoenzymatic strategy circumvents the challenges associated with purely chemical synthesis methods for SMCBFAs, which are often expensive and produce undesirable isomers. frontiersin.org The enzymatic step provides the desired cyclopropane ring with high selectivity, while the subsequent chemical step efficiently converts it to the final product.

Total Chemical Synthesis Methodologies

Total chemical synthesis provides a versatile platform for the preparation of this compound and its analogs, allowing for the introduction of various functional groups and the synthesis of specific isomers.

Several chemical methods have been developed for the cyclopropanation of long-chain unsaturated fatty acids. The Simmons-Smith reaction is a well-established method that involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to stereospecifically convert an alkene to a cyclopropane. nih.govwikipedia.orgorganicchemistrytutor.com A modification of this reaction, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), which can enhance the reactivity of the system. nih.govwikipedia.org

Another approach involves the palladium(II) acetate-catalyzed cyclopropanation of unsaturated fatty acid methyl esters using diazomethane. researchgate.net This method has been successfully applied to various fatty acid esters, including those with terminal and internal double bonds. researchgate.net The reactivity in these reactions is influenced by the position and geometry of the double bond, with terminally unsaturated and trans isomers often showing higher reactivity than internal cis isomers. researchgate.net

ReactionReagentsSubstrate ExampleKey Features
Simmons-SmithCH₂I₂, Zn-Cu coupleCyclohexeneStereospecific, preserves double bond configuration. wikipedia.org
Furukawa ModificationCH₂I₂, Et₂ZnAlkenesIncreased reactivity compared to the classic Simmons-Smith. wikipedia.org
Palladium-CatalyzedCH₂N₂, Pd(OAc)₂Methyl 10-undecenoateEffective for various unsaturated fatty esters. researchgate.net

This table outlines key chemical cyclopropanation reactions applicable to the synthesis of cyclopropane fatty acids, detailing the reagents, an example substrate, and notable features of each method.

The synthesis of this compound requires not only the formation of the cyclopropane ring but also the construction of the undecanoic acid carbon chain. Fatty acid synthesis in biological systems proceeds via the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain attached to an acyl carrier protein (ACP). nih.govwikipedia.org Chemical synthesis can mimic this stepwise elongation. The Arndt-Eistert reaction, for example, allows for the homologation of a carboxylic acid, extending the carbon chain by one methylene group. libretexts.org

The introduction of the carboxylic acid functional group is a critical step. This can be achieved through the hydrolysis of nitriles, which can be prepared by the SN2 reaction of an alkyl halide with a cyanide salt. libretexts.org Alternatively, the carboxylation of a Grignard reagent, formed from an alkyl halide and magnesium, with carbon dioxide provides a direct route to the carboxylic acid. libretexts.org These methods allow for the precise placement of the carboxyl group at the end of the elongated hydrocarbon chain.

The synthesis of specific enantiomers of this compound is crucial for studying their biological activities, as different enantiomers often exhibit distinct properties. longdom.org Enantioselective synthesis can be achieved through several strategies. One common approach is chiral resolution, where a racemic mixture is separated into its constituent enantiomers. wikipedia.org This is often accomplished by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.org Once separated, the pure enantiomers of the carboxylic acid can be regenerated.

Microbial transformations offer another avenue for enantioselective synthesis. Certain microorganisms can selectively hydrolyze one enantiomer of a racemic nitrile, leading to the formation of an optically active carboxylic acid and the unreacted nitrile of the opposite configuration. researchgate.net For instance, the hydrolysis of trans-2-arylcyclopropanecarbonitriles using Rhodococcus sp. AJ270 cells has been shown to produce optically active cyclopropanecarboxylic acids with high enantiomeric excess. researchgate.net

StrategyDescriptionExample
Chiral ResolutionSeparation of a racemic mixture into enantiomers via the formation and separation of diastereomeric derivatives. wikipedia.orgReaction of a racemic carboxylic acid with a chiral amine to form diastereomeric salts that can be separated by crystallization. libretexts.orglibretexts.org
Microbial TransformationUse of microorganisms to selectively transform one enantiomer in a racemic mixture. researchgate.netEnantioselective hydrolysis of a racemic nitrile to an optically active carboxylic acid. researchgate.net

This table summarizes key strategies for the enantioselective synthesis of this compound isomers, providing a description of each method and an illustrative example.

Synthesis of Structurally Modified Analogs for Academic Probes

The synthesis of structurally modified analogs of this compound is crucial for advancing our understanding of its biological roles and mechanisms of action. By incorporating isotopic labels or reporter groups, researchers can create powerful tools for a variety of academic studies, including metabolic tracing, bioimaging, and target identification.

Preparation of Deuterated or Isotopically Labeled this compound for Tracing Studies

Isotopically labeled versions of this compound, particularly those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable for in vivo and in vitro tracing studies. These labeled compounds allow for the tracking of the molecule's metabolic fate and distribution without altering its fundamental chemical properties.

One effective strategy for introducing deuterium into the cyclopropane ring involves the use of deuterated reagents during the cyclopropanation step. For instance, a modified Simmons-Smith reaction could be employed using diiodomethane-d₂, which can be prepared from iodoform-d. This approach would yield a dideuterated cyclopropane ring.

Another potential route for deuteration is through the reduction of a suitable precursor with a deuterium source. For example, the reductive deuteration of an acyl chloride precursor using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) can produce α,α-dideuterio alcohols, which could then be further elaborated to the final deuterated acid. mdpi.com The H/D exchange of carboxylic acids and their derivatives is another viable strategy for synthesizing deuterated analogs. mdpi.com

Enzymatic approaches also offer a high degree of stereoselectivity for the synthesis of isotopically labeled cyclopropanes. nih.govnih.gov Engineered enzymes, such as modified cytochrome P450s, can catalyze the cyclopropanation of alkenes with high enantioselectivity using isotopically labeled diazoacetates. nih.govnih.gov For example, ¹³C-labeled glycine (B1666218) can serve as a precursor for generating labeled diazoacetates, which can then be used in biocatalytic cyclopropanation reactions. nih.govnih.gov

A general synthetic scheme for preparing deuterated this compound could involve the following key steps:

Synthesis of a suitable alkene precursor: This would be an undecenoic acid derivative.

Deuterated cyclopropanation: Reaction of the alkene with a deuterated cyclopropanating agent, such as that generated from diiodomethane-d₂ and a zinc-copper couple.

Purification and characterization: Isolation of the deuterated this compound and confirmation of the isotopic incorporation by mass spectrometry and NMR spectroscopy.

Labeling Strategy Reagents/Methods Position of Label Key Considerations
Deuterated CyclopropanationDiiodomethane-d₂, Zn-Cu coupleCyclopropane ringAvailability of deuterated starting materials.
Reductive DeuterationSmI₂, D₂O on an acyl chloride precursorα-position to the carboxyl groupRequires a suitable precursor for reduction. mdpi.com
Enzymatic CyclopropanationModified CYP450, ¹³C-glycine derived diazoacetateCyclopropane ringHigh stereoselectivity, requires specialized enzymes. nih.govnih.gov
H/D ExchangeMetal catalysisVaries depending on catalyst and conditionsCan result in a mixture of deuterated products. mdpi.com

Synthesis of this compound Derivatives with Reporter Groups for Imaging or Affinity Studies

To visualize the distribution of this compound in biological systems or to identify its binding partners, derivatives containing reporter groups are synthesized. These reporter groups can be fluorescent dyes for imaging studies or reactive moieties for affinity-based proteomics.

The synthesis of these derivatives typically involves a modular approach where the this compound core is coupled to a linker, which in turn is attached to the reporter group. frontiersin.orgnih.gov This modularity allows for the straightforward synthesis of a variety of probes with different functionalities.

For imaging studies, a common strategy is to attach a fluorescent tag, such as a fluorescein (B123965) or rhodamine derivative, to the carboxylic acid terminus of this compound. This can be achieved through standard amide bond formation using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

For affinity studies, a "warhead" or reactive group is incorporated into the molecule. This group can form a covalent bond with nearby proteins, allowing for their subsequent identification. A popular choice for a warhead is a photo-activatable group, such as a benzophenone (B1666685) or an aryl azide, which forms a covalent bond upon irradiation with UV light. Additionally, a bioorthogonal handle, like an alkyne or an azide, can be included for "click" chemistry-based attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) after protein labeling.

A general synthetic route for a this compound-based affinity probe could be:

Activation of the carboxylic acid: Conversion of the carboxylic acid of this compound to an activated ester or acyl chloride.

Coupling to a linker: Reaction of the activated acid with a bifunctional linker containing, for example, an amine and a terminal alkyne.

Attachment of the reporter group: "Click" chemistry reaction of the terminal alkyne with an azide-functionalized reporter group (e.g., biotin-azide or a fluorescent dye-azide).

Reporter Group Type Example Reporter Group Application Attachment Chemistry
Fluorescent DyeFluorescein, RhodamineCellular imagingAmide bond formation (DCC, EDC)
Affinity TagBiotinProtein pull-down and identificationAmide bond formation, "Click" chemistry
Photo-reactive GroupBenzophenone, Aryl azideCovalent labeling of binding partnersAmide bond formation
Bioorthogonal HandleAlkyne, AzidePost-labeling functionalizationAmide bond formation

The development of these structurally modified analogs of this compound is essential for dissecting its biological functions and for the potential development of new therapeutic agents.

Structure Activity Relationship Sar Studies and Structural Biology of Cyclopropaneundecanoic Acid

Influence of Cyclopropane (B1198618) Ring Geometry and Substituents on Biological Recognition

The geometry of the cyclopropane ring is a critical determinant of biological function. Its configuration dictates how the fatty acid is recognized by enzymes and how it orients itself within the complex environment of a lipid bilayer.

The biosynthesis of cyclopropane fatty acids is a highly stereospecific process, which underscores the importance of stereochemistry in biological recognition. The key enzyme, cyclopropane fatty acid synthase (CFAS), catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid (UFA) precursor that is already incorporated into a phospholipid.

Crucially, bacterial CFAS enzymes almost exclusively recognize UFAs with a cis double bond configuration. The enzymatic reaction proceeds to form a cyclopropane ring that also maintains a cis configuration. This retention of stereochemistry is vital because it preserves the characteristic "kink" in the acyl chain that is present in the original cis-UFA. This bent shape is essential for the enzyme to properly bind its phospholipid substrate, which is embedded within the membrane bilayer. The active site of CFAS is structurally tailored to accommodate this specific kinked conformation, excluding straight-chain saturated fatty acids and UFAs with a trans double bond.

The absolute configuration of the cyclopropane ring profoundly influences biological activity. Studies on other complex molecules containing cyclopropane moieties have shown that even slight changes in the orientation of the ring can lead to a significant loss of activity, demonstrating that receptor and enzyme binding pockets are exquisitely sensitive to the three-dimensional shape of their ligands.

The cyclopropane ring introduces a rigid, kinked structure into the otherwise flexible hydrocarbon chain. This has a significant impact on how the fatty acid packs within a lipid bilayer, influencing membrane fluidity and order. Molecular dynamics simulations have been instrumental in elucidating these effects.

When incorporated into a phospholipid, the cis-cyclopropane ring disrupts the orderly, dense packing of adjacent saturated acyl chains. This disruption increases the free volume within the hydrophobic core of the membrane, which in turn enhances the lateral diffusion of lipids, a key characteristic of increased membrane fluidity. This effect is similar to that of a cis-double bond, which also creates a kink in the acyl chain.

The table below, based on data from molecular dynamics simulations of C17 fatty acids, illustrates the comparative effects of different acyl chain modifications on membrane properties.

Fatty Acid Type in BilayerAverage Area per Lipid (Ų)Average Acyl Chain Order Parameter (SCD)Lateral Diffusion Coefficient (10-7 cm²/s)
Saturated (Heptadecanoic acid)60.50.421.8
Unsaturated (cis-Heptadecenoic acid)66.10.334.5
Cyclopropane (cis-Dihydrosterculic acid analog)65.20.363.9

Data conceptualized from findings reported in Poger & Mark (2015). Higher area per lipid and diffusion coefficients indicate greater fluidity, while a higher order parameter indicates more ordered, less flexible acyl chains.

Role of the Undecanoic Acid Chain Length and Saturation

The undecanoic acid (C11) portion of the molecule is critical for its localization within the cell and its interaction with both lipids and proteins. Its length and degree of saturation define its hydrophobic character and spatial orientation.

The 11-carbon chain of cyclopropaneundecanoic acid is strongly hydrophobic, driving its partitioning into the nonpolar interior of the cell membrane. As CFAS acts on fatty acids already esterified in phospholipids (B1166683), this compound is primarily found as a component of the membrane bilayer, not as a free fatty acid. The length of the acyl chain determines its depth of penetration into the membrane core and influences the thickness and stability of the bilayer. Shorter chains, like the C11 chain, would be components of membranes that are correspondingly thinner than those containing more common C16 or C18 fatty acids.

The specific length of the fatty acid chain is a key element for recognition by the CFAS enzyme. Studies on E. coli CFAS show a strong preference for substrates where the cis-double bond is located between 9 and 11 carbons from the carboxyl-terminal end of the fatty acid. This positional specificity implies that the enzyme's active site has a binding channel of a defined length, and the undecanoic acid chain serves to position the precursor double bond precisely for the methylene transfer reaction.

Furthermore, interactions are not limited to the acyl chain. Research on the CFAS from Pseudomonas aeruginosa demonstrated a clear preference for phospholipid substrates with an anionic phosphatidylglycerol (PG) headgroup over those with a zwitterionic phosphatidylethanolamine (B1630911) (PE) headgroup. This indicates that the enzyme engages in specific binding interactions with the polar headgroup of the phospholipid, which helps to correctly orient the attached acyl chain for catalysis.

Molecular Docking and Dynamics Simulations of this compound with Target Proteins

The availability of high-resolution crystal structures for several bacterial CFAS enzymes has enabled detailed computational studies of their interaction with substrates. These structures, including those from E. coli (PDB ID: 6BQC) and Lactobacillus acidophilus (PDB ID: 5Z9O), reveal a conserved architecture with a distinct N-terminal domain and a larger C-terminal catalytic domain that contains the binding sites for the SAM cofactor and the fatty acid chain.

Molecular docking simulations are used to model how the kinked unsaturated acyl chain of a phospholipid substrate fits into the enzyme's active site. These models show the acyl chain entering a hydrophobic tunnel that positions the cis-double bond adjacent to the reactive methyl group of the bound SAM molecule. The simulations help identify key amino acid residues that stabilize the substrate through hydrophobic and electrostatic interactions.

Molecular dynamics (MD) simulations build upon these static models to explore the dynamic process of substrate binding and catalysis. MD studies can simulate the conformational changes in the enzyme as it associates with the membrane surface, the entry of the acyl chain into the active site, and the chemical steps of the methylene transfer. These simulations support an avidity-based model where the dimeric enzyme uses one subunit to anchor to the membrane, increasing the local concentration of the catalytic subunit for efficient processing of phospholipid substrates within the bilayer.

Prediction of Binding Modes and Affinities with CFAS or Other Modulating Enzymes

The precise binding mode of this compound with cyclopropane fatty acid synthase (CFAS) has not been empirically determined through co-crystallization studies. However, significant insights can be gleaned from the crystal structures of CFAS enzymes from organisms such as Escherichia coli and Lactobacillus acidophilus, which have been resolved with bound phospholipids and cofactors. nih.govdntb.gov.uanih.govnih.gov These structures reveal a detailed view of the active site and provide a basis for predicting how a free fatty acid like this compound might interact with the enzyme.

CFAS enzymes are peripheral membrane proteins that act on unsaturated fatty acyl chains of phospholipids embedded within the lipid bilayer. nih.govnih.govnih.gov The enzyme's active site is a hydrophobic channel that accommodates the acyl chain of the phospholipid substrate. nih.gov For this compound to bind, it would need to access this hydrophobic channel. Unlike the natural phospholipid substrates, which are anchored in the membrane, a free fatty acid would likely exhibit a different mode of entry and binding within the active site.

Molecular docking simulations, a common computational technique, could be employed to predict the binding orientation and affinity of this compound to CFAS. Such simulations would likely show the undecanoic acid chain occupying the hydrophobic channel. The cyclopropane ring's position relative to the catalytic residues would be critical for any potential enzymatic modification, though it is important to note that CFAS typically acts on double bonds to form cyclopropane rings, not on existing cyclopropane moieties. nih.gov

Key interactions within the CFAS active site that would influence the binding of this compound include:

Hydrophobic Interactions: The aliphatic chain of the fatty acid would form van der Waals interactions with nonpolar amino acid residues lining the binding pocket.

Carboxylate Group Interaction: The carboxylic acid head group of this compound would likely interact with polar or charged residues at the entrance of the active site. In known CFAS structures, the active site contains a bicarbonate ion that is essential for catalysis, and it is plausible that the carboxylate group of a free fatty acid could interact with residues in this region. nih.govdntb.gov.uanih.gov

The binding affinity, often quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), could also be estimated using computational methods. These values would depend on the sum of the favorable and unfavorable interactions between the ligand and the enzyme.

Interaction Type Potential Interacting Residues in CFAS Active Site Relevant Moiety of this compound
Hydrophobic InteractionsLeucine, Isoleucine, Valine, PhenylalanineUndecanoic acid alkyl chain
Polar/Ionic InteractionsArginine, Lysine, HistidineCarboxylate head group
Hydrogen BondingSerine, Threonine, Tyrosine, Bicarbonate ionCarboxylate head group

Computational Approaches to Understand Structure-Function Relationships

Computational chemistry provides a powerful toolkit to investigate the structure-function relationships of molecules like this compound and their interactions with enzymes. researchgate.net These methods can complement experimental studies by providing atomic-level insights into binding mechanisms and the energetic landscapes of these interactions.

Molecular Docking is a primary computational tool used to predict the preferred binding pose of a ligand to a receptor. researchgate.net For this compound and CFAS, docking simulations could generate various possible binding conformations and rank them based on scoring functions that estimate the binding free energy. This would help identify the most probable binding mode and the key intermolecular interactions.

Molecular Dynamics (MD) Simulations can be used to study the dynamic behavior of the enzyme-ligand complex over time. springermedizin.de An MD simulation would start with a docked pose of this compound in the CFAS active site and simulate the movements of all atoms in the system. This approach can provide information on:

The stability of the binding pose.

The flexibility of the ligand and the protein.

The role of water molecules in the binding interface.

Conformational changes in the enzyme upon ligand binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that can be used to study enzymatic reactions in detail. For a hypothetical interaction of this compound with an enzyme, the region of interest (the ligand and the key active site residues) would be treated with high-accuracy quantum mechanics, while the rest of the protein and solvent would be treated with more computationally efficient molecular mechanics. This approach could be used to investigate the electronic details of ligand-enzyme interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com If a series of cyclopropane-containing fatty acids were synthesized and their binding affinities to an enzyme were measured, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized analogs and guide the design of molecules with improved properties.

Computational Method Application to this compound and CFAS Information Gained
Molecular DockingPredict the binding pose of this compound in the CFAS active site.Preferred binding orientation, key interacting residues, and an initial estimate of binding affinity.
Molecular Dynamics (MD)Simulate the dynamic behavior of the this compound-CFAS complex.Stability of the complex, conformational changes, and the role of solvent.
QM/MMInvestigate the electronic details of the interaction within the active site.Detailed energetics and mechanism of interaction at a quantum level.
QSARCorrelate structural features of related fatty acids with their binding affinity.Predictive models for designing new molecules with desired activities.

Advanced Analytical Methodologies in Cyclopropaneundecanoic Acid Research

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to the definitive identification and structural analysis of cyclopropaneundecanoic acid. High-resolution techniques are particularly crucial for distinguishing it from other fatty acids and for confirming the presence and stereochemistry of the cyclopropane (B1198618) ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural determination of organic molecules like this compound. thermofisher.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms, respectively. However, for an unambiguous assignment and full structural elucidation, advanced two-dimensional (2D) NMR experiments are indispensable. mpg.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Cyclopropane Fatty Acid Moiety. (Note: Exact chemical shifts can vary based on solvent and specific isomer.)
Atom TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Cyclopropane Ring Protons (CH)-0.3 to 0.615 - 25COSY (to other ring protons), HSQC (to ring carbons), HMBC (to adjacent chain carbons)
Cyclopropane Ring Methylene (B1212753) Protons (CH₂)0.6 - 1.08 - 15COSY (to ring protons), HSQC (to ring carbon), HMBC (to adjacent chain carbons)
Carboxyl Carbon (COOH)-175 - 185HMBC (from protons on α-carbon)
α-Methylene Protons (CH₂COOH)2.2 - 2.430 - 35COSY (to β-protons), HMBC (to carboxyl carbon)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. researchgate.net Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide mass measurements with high accuracy (typically <5 ppm error), which allows for the confident assignment of a molecular formula from the measured mass-to-charge ratio (m/z). worldscientific.com This capability is crucial in metabolomics studies to distinguish this compound from other isobaric or near-isobaric species within a complex biological extract. researchgate.net

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. When the molecular ion of this compound is isolated and fragmented, it produces a characteristic pattern of product ions. Specific fragmentation pathways, including cleavages adjacent to the cyclopropane ring, can help to pinpoint the location of the ring along the fatty acid chain. researchgate.net In metabolomics, this fragmentation pattern serves as a "fingerprint" for the molecule, enabling its identification and quantification even at low concentrations in a complex mixture. worldscientific.com

Table 2: Application of HRMS and Tandem MS in this compound Analysis.
TechniquePrimary Information ProvidedSignificance in Research
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement (m/z)Enables determination of the exact elemental composition (molecular formula), crucial for identification. sciencedaily.com
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patternsConfirms molecular structure by identifying characteristic fragment ions, allowing for isomer differentiation and confident identification in complex mixtures.

Chromatographic Separations for Isomer and Quantitative Analysis

Chromatography is the cornerstone for isolating this compound from complex mixtures and for separating its various isomers. The choice of chromatographic technique is dictated by the specific analytical goal, whether it is resolving stereoisomers or quantifying the analyte in biological samples.

The cyclopropane ring in this compound introduces stereoisomerism. Depending on the synthetic route or biological origin, the compound can exist as different enantiomers and diastereomers (cis/trans isomers). Since these stereoisomers can have vastly different biological activities, their separation is of paramount importance. acs.org

Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose. mit.edu This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic antibiotics. mit.eduiastate.edu The development of a successful chiral separation method allows for the determination of enantiomeric purity and the isolation of individual stereoisomers for further biological testing. nih.gov

For accurate quantification of this compound in biological samples such as plasma, tissues, or microbial cultures, mass spectrometry is coupled with a chromatographic separation step. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and robust technique for analyzing fatty acids. researchgate.net However, due to the low volatility of carboxylic acids, this compound must first be converted into a more volatile derivative, typically a methyl ester (FAME) or a silyl (B83357) ester. The derivatized sample is then separated on a GC column before being detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and is well-suited for quantifying the total amount of the fatty acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing this compound without the need for derivatization. Reversed-phase LC is commonly used to separate the fatty acid from other lipids based on hydrophobicity. The eluent is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. LC-MS is particularly powerful for metabolomics studies where a broad range of analytes with different chemical properties are analyzed simultaneously. researchgate.net The combination of LC separation with tandem MS detection (LC-MS/MS) provides exceptional selectivity and sensitivity for quantification in highly complex matrices. acs.org

Table 3: Comparison of GC-MS and LC-MS for Quantitative Analysis of this compound.
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility RequirementHigh (requires derivatization to increase volatility)Low (no derivatization typically needed)
Separation PrincipleSeparation of volatile derivatives based on boiling point and polarity.Separation based on polarity/hydrophobicity in the liquid phase.
Typical Ionization MethodElectron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Primary ApplicationTargeted quantification of total fatty acid content, analysis of volatile profiles.Broad metabolomics profiling, analysis of non-volatile compounds in complex biological fluids. researchgate.net

Advanced Microscopy and Imaging for Cellular Localization Studies

Understanding the biological function of this compound requires knowledge of its location within the cell. Advanced microscopy techniques are emerging as powerful tools to visualize the subcellular distribution of lipids, providing spatial context to biochemical data.

Directly imaging endogenous, unmodified this compound is challenging. However, label-free methods like Coherent Raman Scattering (CRS) microscopy , including Stimulated Raman Scattering (SRS), offer a promising approach. These techniques detect the intrinsic vibrational signatures of molecules. The C-H bonds within the cyclopropane ring and the aliphatic chain of the fatty acid can provide a chemical contrast, allowing for the mapping of lipid-rich structures like lipid droplets and membranes without the need for labels that might alter the molecule's behavior. researchgate.net

A more common strategy involves the use of molecular analogs. A fluorescently labeled version of this compound can be synthesized by attaching a fluorophore (e.g., BODIPY, NBD) to the molecule. thermofisher.comacs.org Cells are then treated with this probe, which is metabolized and incorporated into cellular structures. Fluorescence microscopy , particularly confocal and super-resolution techniques, can then be used to visualize the probe's location with high spatial resolution, revealing its accumulation in specific organelles such as the endoplasmic reticulum, mitochondria, or lipid droplets. acs.org Another innovative approach uses fatty acids labeled with a single heavy atom, like bromine, which can be detected with high resolution by scanning X-ray fluorescence microscopy (SXFM) , minimizing the structural perturbation caused by bulky fluorescent dyes. mit.edunih.gov These imaging studies are crucial for linking the presence of this compound to the function of specific cellular compartments.

Fluorescence Microscopy and Lipid Probes for Membrane Dynamics

Fluorescence microscopy, a cornerstone of cell biology, offers a non-invasive approach to visualize and quantify the dynamics of lipid membranes. nih.gov When studying membranes containing this compound, specific fluorescent probes are utilized to report on changes in membrane fluidity, lipid packing, and the formation of distinct lipid domains.

Laurdan and C-Laurdan: These environmentally sensitive probes are particularly useful for assessing membrane lipid order. Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) and its derivative, C-laurdan, exhibit a spectral shift in their fluorescence emission depending on the polarity of their immediate environment. nih.govresearchgate.net This shift is quantified by calculating the Generalized Polarization (GP) value. In more ordered, tightly packed membranes, water penetration is limited, resulting in a blue-shifted emission and a higher GP value. Conversely, in more fluid, disordered membranes, increased water accessibility leads to a red-shifted emission and a lower GP value. nih.gov By incorporating Laurdan into model membranes or living cells containing this compound, researchers can map and quantify the effects of this fatty acid on membrane fluidity and phase behavior. researchgate.netspringernature.com

NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine): This fluorescently labeled phospholipid is widely used to study lipid dynamics and distribution. researchgate.net The NBD fluorophore's emission is sensitive to its environment, making it a valuable tool for techniques like Fluorescence Recovery After Photobleaching (FRAP). In a FRAP experiment, a small region of a membrane labeled with NBD-PE is bleached with a high-intensity laser, and the rate at which surrounding fluorescent probes diffuse back into the bleached spot is measured. This rate provides a direct measure of the lateral diffusion of lipids, a key indicator of membrane fluidity. The presence of this compound can influence this diffusion rate, and NBD-PE allows for the precise quantification of this effect.

Confocal Microscopy for Lipid Droplet Visualization: In some organisms, such as certain yeasts, the synthesis of cyclopropane fatty acids can be linked to the formation of lipid droplets, which are cellular organelles for storing neutral lipids. nih.govumd.eduresearchgate.net Confocal microscopy can be employed to visualize these lipid droplets in vivo. nih.govnih.gov By using lipophilic dyes that accumulate in these structures, researchers can observe their formation, morphology, and dynamics within the cell, providing insights into the metabolic fate of this compound. nih.govumd.edu

Fluorescent Probe Analytical Technique Membrane Property Measured Principle
Laurdan/C-LaurdanFluorescence Spectroscopy/MicroscopyMembrane Fluidity/Lipid PackingEmission spectrum shifts with environmental polarity (water exposure), quantified by Generalized Polarization (GP) value. nih.govresearchgate.netnih.gov
NBD-PEFluorescence Recovery After Photobleaching (FRAP)Lateral Diffusion of LipidsRate of fluorescence recovery in a bleached area is proportional to the mobility of the labeled lipid. nih.gov
Lipophilic Dyes (e.g., BODIPY)Confocal MicroscopyLipid Droplet Formation and MorphologyVisualization of neutral lipid storage organelles that may accumulate cyclopropane fatty acids. nih.govumd.edu

Electron Microscopy for Ultrastructural Analysis of Modified Membranes

Electron microscopy (EM) provides unparalleled resolution for examining the fine structure of cellular components, including biological membranes. While direct EM studies specifically detailing the ultrastructural effects of this compound are not abundant, the techniques are highly applicable for investigating the morphological changes in membranes modified with this fatty acid.

Transmission Electron Microscopy (TEM): TEM allows for the visualization of the cross-section of a membrane, revealing its thickness and the arrangement of the lipid bilayer. By comparing the ultrastructure of membranes with and without this compound, researchers can assess whether its incorporation leads to changes in membrane thickness, curvature, or the appearance of non-lamellar phases.

Biochemical and Biophysical Assays for Enzymatic and Membrane Characterization

A variety of in vitro assays are essential for characterizing the enzymes responsible for synthesizing this compound and for quantifying the biophysical consequences of its presence in membranes.

In Vitro Enzyme Activity Assays for CFAS Kinetics and Substrate Specificity

The synthesis of cyclopropane fatty acids is catalyzed by the enzyme Cyclopropane Fatty Acid Synthase (CFAS). illinois.edunih.gov Understanding the kinetics and substrate preferences of this enzyme is crucial for comprehending its biological role.

Coupled Spectrophotometric Assay: A common method to measure CFAS activity in vitro is a coupled enzyme assay. nih.gov This assay continuously monitors the production of S-adenosyl-L-homocysteine (AdoHcy), a by-product of the cyclopropanation reaction. The AdoHcy is then converted to L-homocysteine by other enzymes, and the L-homocysteine is quantified colorimetrically. nih.gov This method allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). acs.org

Kinetic Parameters of CFAS: Studies on CFAS from organisms like Escherichia coli and Pseudomonas aeruginosa have revealed important kinetic details. For instance, the E. coli CFAS exhibits a significant intermolecular primary tritium (B154650) kinetic isotope effect, suggesting that both the methyl addition and deprotonation steps are partially rate-determining. nih.gov The enzyme's activity can be influenced by the composition of the lipid vesicles used as a substrate, with a preference for certain phospholipid head groups. nih.gov

Enzyme Source Kinetic Parameter Value Significance
Escherichia coli CFAS(T)V/K(app) (Tritium Isotope Effect)1.8 ± 0.1Indicates that the deprotonation step in the reaction mechanism is partially rate-limiting. nih.gov
E. coli CFAS (C139S mutant with bicarbonate)Catalytic Efficiency85% of wild-typeDemonstrates the role of bicarbonate in the enzyme's catalytic activity. acs.org
E. coli CFAS (H266A mutant with bicarbonate)Catalytic Efficiency16% of wild-typeHighlights the importance of specific amino acid residues in bicarbonate binding and catalysis. acs.org

Substrate Specificity: CFAS enzymes can exhibit specificity for the type of unsaturated fatty acid they modify. For example, the CFAS from Pseudomonas aeruginosa shows a preference for certain acyl chain substrates linked to a phosphatidylglycerol backbone and demonstrates higher activity on membranes with a greater degree of unsaturation.

Liposome-Based Assays for Membrane Permeability and Fluidity Studies

Liposomes, or artificial vesicles composed of a lipid bilayer, are excellent model systems for studying the biophysical properties of membranes. By incorporating this compound into liposomes, its direct effects on membrane permeability and fluidity can be isolated and quantified.

Calcein (B42510) Leakage Assay for Permeability: This assay is used to measure the integrity and permeability of a liposome (B1194612) membrane. encapsula.comnih.govnih.gov The fluorescent dye calcein is encapsulated within the liposomes at a high, self-quenching concentration. rug.nlresearchgate.net If the membrane becomes more permeable, calcein leaks out into the surrounding buffer, becomes diluted, and its fluorescence de-quenches, leading to an increase in the fluorescence signal. nih.gov By measuring the rate of calcein leakage, the effect of this compound on membrane permeability to small molecules can be determined. encapsula.com

Fluorescence Polarization/Anisotropy for Fluidity: The fluidity of the liposome membrane can be assessed using fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). futaba-zaidan.orgbmglabtech.comspringernature.comnih.gov DPH inserts into the hydrophobic core of the lipid bilayer. springernature.com When excited with polarized light, the degree of polarization of the emitted light is dependent on the rotational mobility of the probe. bmglabtech.com In a more fluid membrane, DPH rotates more freely, leading to lower fluorescence polarization (or anisotropy). futaba-zaidan.orgspringernature.com Conversely, in a more rigid membrane, its movement is restricted, resulting in higher polarization. springernature.comnih.gov This technique provides a quantitative measure of how this compound alters the microviscosity of the membrane. researchgate.net Molecular dynamics simulations have suggested that cyclopropane fatty acids can increase membrane fluidity by disrupting lipid packing, a hypothesis that can be experimentally tested with this assay. chemrxiv.org

Assay Principle Parameter Measured Relevance to this compound
Calcein LeakageDe-quenching of encapsulated fluorescent dye upon leakage from liposomes. nih.govMembrane PermeabilityQuantifies the effect of this compound on the barrier function of the lipid bilayer. encapsula.comnih.gov
DPH Fluorescence PolarizationRotational mobility of a hydrophobic probe within the bilayer affects the polarization of its emitted fluorescence. futaba-zaidan.orgbmglabtech.comMembrane Fluidity (Microviscosity)Measures changes in the order and dynamics of the lipid acyl chains due to the presence of this compound. springernature.com

Future Directions and Emerging Research Avenues for Cyclopropaneundecanoic Acid

Elucidating the Full Repertoire of Cyclopropane (B1198618) Fatty Acid Biosynthetic Enzymes and Pathways

The biosynthesis of cyclopropane fatty acids is primarily catalyzed by the enzyme cyclopropane-fatty-acyl-phospholipid synthase (CFAS), which transfers a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid. wikipedia.orgresearchgate.netwikipedia.org However, a complete understanding of this process requires looking beyond this central enzyme.

Future research must focus on identifying and characterizing the full diversity of CFAS enzymes. Bioinformatic analyses have revealed highly divergent amino acid sequences within the lipid-binding domains of CFAS enzymes across different bacterial phyla, suggesting potential differences in substrate specificity and membrane-binding properties. nih.govnih.gov Characterizing these orthologs is crucial for a comprehensive understanding of how different bacteria adapt their membranes. For instance, Mycobacterium tuberculosis encodes about 10 CFAS-like enzymes that are involved in modifying complex mycolic acids, highlighting a functional diversification that warrants deeper investigation. nih.gov

Furthermore, the integration of CFAS activity with the broader network of lipid metabolism is not fully understood. In plants like Litchi chinensis, the production of triacylglycerols rich in CPFAs involves a complex interplay of genes within the Kennedy pathway and acyl editing cycles. frontiersin.orgconsensus.appnih.gov Elucidating how cyclopropaneundecanoic acid and related CPFAs are channeled through these pathways is a key area for future study. Research should also focus on the regulatory networks governing cfa gene expression, which in E. coli involves the stationary phase sigma factor RpoS and is also controlled by small RNAs that can either activate or repress translation in response to stimuli like mild acid stress. asm.orgresearchgate.net

Table 1: Key Enzymes in Cyclopropane Fatty Acid (CFA) Metabolism

Enzyme Name Abbreviation Function Organism Type
Cyclopropane-fatty-acyl-phospholipid synthase CFAS Catalyzes the transfer of a methylene group from SAM to an unsaturated fatty acid in a phospholipid. Bacteria, Plants
Cyclopropane mycolic acid synthase CmaA Introduces cyclopropane rings into mycolic acids. Mycobacteria

Exploring Novel Biological Roles of this compound Beyond Membrane Modulation

The established role of this compound is to alter the biophysical properties of cell membranes, typically increasing membrane rigidity and reducing permeability to protect against environmental stresses like low pH and temperature changes. nih.govfrontiersin.orgnih.govchemrxiv.org However, evidence is mounting for more active and diverse biological functions.

Recent findings have correlated the presence of CPFAs with virulence in pathogenic bacteria such as Salmonella enterica and Mycobacterium tuberculosis. nih.govasm.org In Leishmania parasites, CFAS has been linked to acid resistance and cell morphology, crucial factors for survival within a host. nih.gov This suggests that CPFAs are not just passive structural components but may actively contribute to pathogenic mechanisms.

Emerging research points to CPFAs acting as signaling molecules or influencing signaling pathways. For example, certain cyclopropane-containing fatty acids produced by the marine bacterium Labrenzia sp. act as potent partial agonists at the G-protein coupled receptor GPR84, which is highly expressed on immune cells, suggesting a role in inflammation. mdpi.com Other studies have shown that related compounds can inhibit bacterial quorum sensing, a key process in biofilm formation and virulence factor secretion. mdpi.com While oleic acid, the precursor to dihydrosterculic acid (a related CPFA), has been hypothesized to be a signaling molecule, the signaling potential of this compound itself remains a tantalizing area for future exploration. frontiersin.org

Developing Advanced Bioinformatic and Systems Biology Models for this compound Metabolism

To fully grasp the complexity of this compound's role in cellular physiology, a systems-level understanding is essential. The development of advanced bioinformatic and computational models is a critical future direction. nih.gov While genome-scale metabolic models (GEMs) exist for many organisms, they often lack the granular detail required to accurately represent the metabolism of specific lipid species. researchgate.net

Future efforts should focus on creating detailed models of CPFA metabolism. This involves integrating high-throughput lipidomics data into existing GEMs to constrain the models and improve their predictive accuracy. researchgate.net Methodologies like SLIME (Split Lipids Into Measurable Entities) could be adapted to formalize the representation of CPFA-containing lipids and their synthesis within these models. researchgate.net

Harnessing this compound for Fundamental Biological Discoveries and Tools

The unique chemical properties of this compound make it a valuable molecule for both industrial applications and fundamental research. Its inherent stability and bent conformation offer opportunities to develop novel biological tools.

In biotechnology and oleochemistry, CPFAs are prized for their high oxidative stability and low melting points, making them superior feedstocks for lubricants, cosmetics, and other industrial products. frontiersin.orgconsensus.app Metabolic engineering strategies aimed at increasing the CPFA content in plants and microbes could provide a sustainable source for these valuable chemicals. consensus.appescholarship.org

As a research tool, this compound and its derivatives can be used as probes to study membrane dynamics and lipid-protein interactions. Their rigid, kinked structure can be exploited to investigate how specific lipid shapes influence membrane domains and the function of embedded proteins. Furthermore, the presence and abundance of CPFAs have been used as biomarkers to assess environmental stress on microbial communities in ecosystems like soil. researchgate.net This application could be expanded to monitor microbial stress responses in various contexts, from industrial fermentations to clinical settings. The association of CPFAs with pathogen virulence also makes their biosynthetic enzymes, like CFAS, attractive targets for the development of new antimicrobial drugs. nih.govresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
1-aminocyclopropane-1-carboxylic acid
This compound
Dihydrosterculic acid
Malvalic acid
Oleic acid
S-adenosyl-L-methionine
S-adenosyl-L-homocysteine
Stearic acid

Q & A

Q. What are the standard analytical methods for characterizing cyclopropaneundecanoic acid, and how should researchers validate these techniques?

this compound requires rigorous characterization via nuclear magnetic resonance (NMR) spectroscopy for cyclopropane ring confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Method validation should include calibration curves with certified reference standards, intra-day and inter-day precision tests (relative standard deviation <5%), and recovery studies using spiked samples. For quantification, high-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended due to the compound’s carboxylic acid moiety .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Synthesis protocols should detail reaction conditions (e.g., temperature, solvent system, catalyst), stoichiometry, and purification steps. For cyclopropane ring formation, consider [2+1] cycloaddition using dichlorocarbene intermediates under phase-transfer conditions. Include control experiments to verify intermediate structures (e.g., FTIR for cyclopropane C-H stretching at ~3000 cm⁻¹). Reproducibility requires documenting batch-to-batch variability and using inert atmospheres to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use chemical-resistant gloves (e.g., nitrile) and fume hoods to avoid dermal/ocular exposure. Respiratory protection (N95 masks) is mandatory if aerosolization occurs. Store the compound in airtight containers under nitrogen to prevent degradation. Emergency protocols must address acid spills with neutralizing agents (e.g., sodium bicarbonate) and include Material Safety Data Sheet (MSDS) compliance checks .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reported stability of this compound under varying pH conditions?

Contradictory stability data (e.g., degradation at pH <3 vs. pH 5–7) may arise from differences in experimental design, such as buffer systems or temperature. To address this, conduct controlled stability studies using:

  • Isothermal stress testing (e.g., 40°C, 75% RH for 30 days).
  • Forced degradation (e.g., oxidative, photolytic, hydrolytic conditions).
  • Kinetic modeling (Arrhenius plots) to extrapolate shelf-life. Compare results with literature using systematic review methodologies (PRISMA guidelines) and meta-analysis to identify confounding variables .

Q. What experimental strategies can elucidate the role of this compound in lipid membrane dynamics?

Advanced studies require interdisciplinary approaches:

  • Langmuir-Blodgett troughs to measure monolayer packing efficiency.
  • Differential scanning calorimetry (DSC) to analyze phase transition temperatures.
  • Molecular dynamics simulations (e.g., GROMACS) to model cyclopropane ring effects on bilayer curvature. Validate findings with comparative data from straight-chain analogs (e.g., undecanoic acid) to isolate cyclopropane-specific behaviors .

Q. How should researchers address discrepancies in bioactivity data for this compound across different cell lines?

Contradictory bioactivity may stem from cell-specific uptake mechanisms or metabolic pathways. Design experiments to:

  • Quantify intracellular concentrations via LC-MS/MS.
  • Knockdown target proteins (e.g., fatty acid transport proteins) using siRNA.
  • Apply multivariate statistical analysis (e.g., PCA) to distinguish cell-line-dependent variables. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure ethical alignment with in vitro models .

Methodological Frameworks

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Validate assumptions with residual plots and Shapiro-Wilk tests for normality. For small sample sizes, apply non-parametric methods (e.g., Kruskal-Wallis) and adjust for multiple comparisons (Bonferroni correction). Data visualization should include box plots with 95% confidence intervals .

Q. How can systematic reviews improve the interpretation of this compound’s environmental impact?

Follow PRISMA guidelines to identify, screen, and synthesize literature. Extract data on biodegradation rates, bioaccumulation factors, and ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms). Assess bias using tools like ROBIS and perform sensitivity analyses to weigh high-quality studies (e.g., OECD-compliant toxicity tests) more heavily .

Data Presentation Standards

Q. What are the best practices for presenting this compound research in peer-reviewed journals?

  • Tables : Include physicochemical properties (logP, pKa), spectral data (NMR shifts), and kinetic parameters (kobs, t₁/₂).
  • Figures : Use line graphs for stability profiles and heatmaps for omics data. Ensure all axes are labeled with units.
  • Supplementary Materials : Provide raw chromatograms, simulation input files, and reproducibility checklists (e.g., ARRIVE 2.0). Adhere to IUPAC nomenclature and reference NIST Chemistry WebBook entries for spectral comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.